8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid
Overview
Description
8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid is a complex organic compound with a molecular formula of C16H13NO4S. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid involves several steps. One common method includes the reaction of 8-amino-5-nitronaphthalene-2-sulfonic acid with 4-aminophenol in the presence of sodium hypochlorite, followed by reduction with sodium sulfide . The reaction is typically carried out under reflux conditions at temperatures around 107-108°C for 2-4 hours .
Chemical Reactions Analysis
8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid can be compared with similar compounds such as:
8-Amino-2-naphthalenesulfonic acid: This compound shares a similar naphthalene structure but lacks the hydroxyphenyl group, resulting in different chemical properties and applications.
5-Amino-2-naphthalenesulfonic acid: Another similar compound, differing in the position of the amino group, which affects its reactivity and use in various reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in specific scientific and industrial applications.
Properties
IUPAC Name |
8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUOCGDGBOJRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064247 | |
Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-75-1 | |
Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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